Compound Description: This compound is an active pharmaceutical ingredient (API) investigated for its metabolic pathway. Studies revealed it undergoes methylation during metabolism, forming 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-ium cation via N-methyltransferase. []
Relevance: This compound shares the core structure of a 2-methoxyphenyl group at the 5-position and a thioacetate group at the 3-position of the 1,2,4-triazole ring with N-(4-sec-butylphenyl)-2-{[4-(2-furylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The key difference lies in the substituent at the 4-position of the triazole ring, where the related compound has a pyridin-4-yl group, and the target compound possesses a 2-furylmethyl group. Additionally, the target compound has an N-(4-sec-butylphenyl)acetamide group attached to the sulfur atom of the thioacetate group, which is replaced by a morpholinium cation in the related compound. []
Compound Description: This series explores variations in the N-aryl substituent of the acetamide group attached to the 1,2,4-triazole core. These derivatives were synthesized and evaluated for their antibacterial, antifungal, and anti-tuberculosis activities. []
Relevance: This series shares the core structure of a phenyl group at the 4-position and a pyridin-4-yl group at the 5-position of the 1,2,4-triazole ring, as well as the thioacetamide linker with N-(4-sec-butylphenyl)-2-{[4-(2-furylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The variations lie in the substitution on the N-aryl group, where the related compounds have diverse aryl amine substituents, and the target compound has a 4-sec-butylphenyl group. Further differences include the 2-methoxyphenyl group at the 5-position and the 2-furylmethyl group at the 4-position of the triazole ring in the target compound, which are not present in the related compounds. []
Compound Description: This series investigated the α-glucosidase inhibitory potential of compounds containing a 1,2,4-triazole ring with varying N-aryl substituents. Compound 5g, specifically N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide with a 3-hydroxy substitution on the N-phenylacetamide moiety, showed higher inhibitory activity than the positive control, acarbose. []
2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides and their derivatives
Compound Description: This research focused on synthesizing and characterizing a series of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides by reacting 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide with various aldehydes and ketones. The study aimed to explore the low toxicity and high biological activity associated with 1,2,4-triazole derivatives. []
Compound Description: This study designed and synthesized a series of 2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives and investigated their anticancer activities. Notably, compounds 5f, 5g, and 5h displayed the highest cytotoxicity and induced significant apoptosis, potentially through slight MMP-9 inhibition. []
Compound Description: This compound emerged as the most active compound against the glioblastoma U-87 cell line in a study that synthesized and evaluated the antioxidant and anticancer activities of various 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. []
N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) and N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)
Compound Description: These compounds were identified as the most potent antimicrobial agents among a series of synthesized 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring. []
Relevance: These compounds share the 1,2,4-triazole core, a phenyl group at the 4-position of the triazole, and a thioacetamide linker at the 3-position with N-(4-sec-butylphenyl)-2-{[4-(2-furylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The differences lie in the substituent at the 5-position of the triazole ring and the N-substituent of the acetamide group. The related compounds have a ((quinolin-8-yloxy)methyl) group at the 5-position and a benzothiazol-2-yl group (with nitro or fluoro substituents) on the acetamide nitrogen. Conversely, the target compound has a 2-methoxyphenyl group at the 5-position and a 4-sec-butylphenyl group on the acetamide nitrogen. []
Compound Description: This compound acted as a ligand for AcerOr2, an olfactory receptor in Apis cerana cerana, with high sensitivity. []
2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide (7e) and N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide (7f)
Compound Description: These compounds, belonging to a series of novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, exhibited the most potent antibacterial activity. []
Relevance: Although these compounds share the thioacetamide linker with N-(4-sec-butylphenyl)-2-{[4-(2-furylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, they lack the 1,2,4-triazole ring, a key structural feature in the target compound. They are included as they represent a broader class of compounds containing thioacetamide moieties investigated for biological activity, potentially indicating a shared mechanism of action or similar applications. []
4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole and 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole
Compound Description: These compounds were synthesized and screened for antimicrobial activities against various Candida species and pathogenic bacteria as part of a study focusing on new triazole derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.